3-Isochromanone

Antifungal Drug Discovery Cell Wall Biosynthesis Inhibition Drug Resistance

3-Isochromanone (CAS 4385-35-7) is the only isochromanone isomer with a reactive C-4 methylene, enabling Knoevenagel condensation to generate diverse α,β-unsaturated derivatives—a synthetic route not available with 1-isochromanone. Its unique antioxidant-toxicity balance (higher antioxidant capacity, lower acute cytotoxicity vs. isochroman) and demonstrated synergy in pbr1 mutants resistant to echinocandins make it irreplaceable in antifungal, anticancer, and neuroprotective drug discovery. Supported by catalytic synthetic methods, high-purity crystalline form.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 4385-35-7
Cat. No. B1583819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isochromanone
CAS4385-35-7
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2COC1=O
InChIInChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2
InChIKeyILHLUZUMRJQEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isochromanone (CAS 4385-35-7) Procurement Guide: Chemical Identity, Specifications, and Core Applications


3-Isochromanone (CAS 4385-35-7), also known as 1,4-dihydro-3H-2-benzopyran-3-one or isochroman-3-one, is a heterocyclic lactone with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol [1]. This compound features a fused benzene ring and a δ-lactone carbonyl at the 3-position, distinguishing it from the more common 1-isochromanone isomer [2]. Commercially available in high purity (>99.0% GC) as a white to almost white crystalline powder with a melting point of 82–84 °C [3], 3-isochromanone serves as a versatile intermediate in pharmaceutical synthesis (e.g., fungicides, vasorelaxants, antidepressants), agrochemical development, and as a core scaffold for generating diverse bioactive compound libraries via Knoevenagel condensation at the reactive C-4 position [4][5].

Why 3-Isochromanone (CAS 4385-35-7) Cannot Be Interchanged with Generic Isochromanone Isomers or Other Lactones


Generic substitution of 3-isochromanone with alternative isochromanone isomers (e.g., 1-isochromanone) or related benzopyranone scaffolds fails due to fundamental differences in chemical reactivity, regioselective derivatization potential, and biological activity profiles. The position of the carbonyl group at C-3 versus C-1 dictates the molecule's electronic distribution and the accessible sites for downstream functionalization—specifically, the reactive C-4 methylene in 3-isochromanone enables Knoevenagel condensations to generate α,β-unsaturated derivatives, a synthetic route not equivalently available in the 1-isochromanone isomer [1]. Furthermore, 3-isochromanone demonstrates a unique profile of higher antioxidant capacity coupled with lower acute cytotoxicity compared to its biosynthetic precursor isochroman, a balance not observed with alternative starting materials [2]. Substituting with generic lactones or other isochromanone isomers would compromise the regioselective synthetic outcomes and alter the pharmacological profiles of downstream products, making 3-isochromanone an irreplaceable, application-specific building block .

Quantitative Differentiation Evidence for 3-Isochromanone (CAS 4385-35-7): Comparator-Based Performance Data for Scientific Procurement


Antifungal Synergy Against Echinocandin-Resistant pbr1 Mutants: 3-Isochromanone Derivatives vs. Commercial Antifungal Standards

4-(Arylmethylene)-3-isochromanone derivatives, synthesized directly from 3-isochromanone via Knoevenagel condensation, exhibited a unique synergistic antifungal effect in pbr1 mutant strains of S. pombe that are resistant to the glucan synthase inhibitors papulacandins and echinocandins. In both in vivo cell growth assays and in vitro β(1,3)-glucan synthase enzymatic assays, these derivatives showed higher sensitivity in the resistant mutants compared to wild-type strains, a profile opposite to that observed with conventional echinocandin antifungals [1]. Furthermore, the parent tetralone analogs (E-2-arylmethylene-1-tetralones) demonstrated MIC values as low as 1.5 μg/mL against clinical C. albicans isolates, outperforming commercial antifungal standards in several cases [2]. This activity is contingent upon the 3-isochromanone-derived α,β-unsaturated ketone pharmacophore, which is inaccessible from 1-isochromanone.

Antifungal Drug Discovery Cell Wall Biosynthesis Inhibition Drug Resistance

Antioxidant Activity Gain and Cytotoxicity Reduction: 3-Isochromanone vs. Isochroman

In a biotransformation study using whole cells of Penicillium sp., the conversion of isochroman to 3-isochromanone resulted in a measurable gain in antioxidant capacity concomitant with a reduction in acute cytotoxicity against Artemia persimillis larvae (brine shrimp lethality assay) [1]. This represents a favorable shift in the therapeutic index profile—enhanced radical scavenging capability without a proportional increase in toxicity. The introduction of the carbonyl oxygen at the non-reactive C-3 position transforms a relatively non-polar starting material into a more polar, bioactive lactone.

Natural Product Biosynthesis Oxidative Stress Toxicity Screening

Regioselective Synthetic Access to α,β-Unsaturated Derivatives: 3-Isochromanone vs. 1-Isochromanone

The C-4 methylene position adjacent to the lactone carbonyl in 3-isochromanone is uniquely activated for base-catalyzed Knoevenagel condensation with aromatic aldehydes, yielding diverse libraries of 4-(arylmethylene)-3-isochromanones in E/Z isomeric mixtures [1]. This regioselective transformation is not accessible in 1-isochromanone, where the carbonyl is directly attached to the aromatic ring (isocoumarin-type structure), fundamentally altering the electronic environment and eliminating the reactive α-carbon site [2]. The synthetic utility is further underscored by industrial-scale catalytic processes (Pd-catalyzed carbonylation of phthalans) specifically optimized for 3-isochromanone production, achieving high yields and selectivities under mild CO pressures (0.1–20 MPa) [3].

Medicinal Chemistry Combinatorial Library Synthesis Structure-Activity Relationship

Lipophilicity-Antiproliferative Activity Correlation: 3-Isochromanone Derivatives vs. Non-Isochromanone α,β-Unsaturated Ketones

A focused library of 17 isochromanone derivatives, including both E and Z geometric isomers derived from the 3-isochromanone core, demonstrated a significant parabolic correlation between measured lipophilicity (HPLC-derived logP) and antiproliferative activity against A431 epidermoid carcinoma cells [1]. This structure-property relationship enabled the identification of an optimal lipophilicity range for maximal tumor cell growth inhibition via PARP cleavage-dependent apoptosis. In contrast, non-isochromanone α,β-unsaturated ketones (e.g., chalcones or tetralone analogs) exhibit different lipophilicity-activity landscapes, rendering the 3-isochromanone scaffold uniquely positioned for rational ADME-T optimization in anticancer drug design.

Cancer Therapeutics ADME-T Optimization Drug-Likeness

Stability and Purity Specifications: 3-Isochromanone vs. Generic Isochromanones

Commercially sourced 3-isochromanone (CAS 4385-35-7) from reputable vendors consistently meets high purity standards (>99.0% GC) with a defined melting point range of 82–84 °C and recommended room temperature storage in a cool, dark place (<15 °C) [1]. In contrast, the 1-isochromanone isomer is less commonly stocked with comparable purity guarantees and analytical documentation. This specification consistency is critical for reproducible synthesis, as impurities or isomeric contamination in 1-isochromanone samples could alter reaction outcomes in Knoevenagel condensations or Pd-catalyzed carbonylation steps. The availability of comprehensive analytical data (Certificate of Analysis, NMR, FTIR) for 3-isochromanone further reduces batch-to-batch variability in downstream applications .

Quality Control Reproducible Synthesis Procurement Specifications

Optimal Application Scenarios for 3-Isochromanone (CAS 4385-35-7) Based on Verified Differentiation Evidence


Synthesis of Next-Generation Antifungal Agents Targeting Echinocandin-Resistant Pathogens

Researchers developing novel antifungal therapies to combat emerging resistance to echinocandin-class drugs (e.g., caspofungin, micafungin) should prioritize 3-isochromanone as the starting material. The 4-(arylmethylene)-3-isochromanone derivatives accessible from this scaffold have demonstrated a synergistic sensitivity profile in pbr1 mutants that are otherwise resistant to glucan synthase inhibitors [1]. This unique activity, not achievable from the 1-isochromanone isomer, positions 3-isochromanone as a critical building block for antifungal drug discovery programs.

Medicinal Chemistry Campaigns Requiring Tunable Lipophilicity for Anticancer Lead Optimization

In anticancer drug discovery where ADME-T properties must be balanced with antiproliferative potency, 3-isochromanone offers a scaffold with a well-characterized parabolic correlation between lipophilicity and tumor cell growth inhibition [2]. The ability to generate diverse E/Z isomeric libraries via Knoevenagel condensation enables systematic exploration of lipophilicity space, making 3-isochromanone preferable to alternative α,β-unsaturated ketone scaffolds that lack comparable structure-property relationship data.

Natural Product-Inspired Synthesis Requiring Favorable Therapeutic Index Profiles

For natural product chemists and chemical biologists seeking scaffolds with an inherently favorable balance between bioactivity and toxicity, 3-isochromanone demonstrates a measurable advantage over its biosynthetic precursor isochroman—specifically, increased antioxidant capacity coupled with reduced acute cytotoxicity [3]. This profile supports its use in hit discovery for oxidative stress-related indications (e.g., neuroprotection, inflammation) where minimizing off-target toxicity is paramount.

Industrial-Scale Production of Pharmaceutical and Agrochemical Intermediates

In process chemistry settings requiring scalable, high-yield access to isochromanone derivatives, 3-isochromanone is supported by established catalytic methods (Pd-catalyzed carbonylation of phthalans) that avoid the economic and safety liabilities of stoichiometric lithium reagents [4]. The compound's role as a key intermediate in fungicide, pesticide, and cardiovascular drug synthesis further justifies its procurement for industrial applications where 1-isochromanone lacks comparable synthetic utility.

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